molecular formula C14H12ClNS2 B14608596 4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide CAS No. 60253-30-7

4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide

Cat. No.: B14608596
CAS No.: 60253-30-7
M. Wt: 293.8 g/mol
InChI Key: PIZFLQGSGMRXHY-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide is an organic compound that belongs to the class of aromatic thioamides This compound is characterized by the presence of a chloro group, a methyl group, and a phenylsulfanyl group attached to a benzene ring, along with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group, followed by reduction to form an amine.

    Chlorination: The amine is then chlorinated to introduce the chloro group.

    Thioamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methyl-2-(phenylsulfanyl)benzamide
  • 4-Chloro-N-methyl-2-(phenylsulfanyl)benzenesulfonamide
  • 4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carboxamide

Uniqueness

4-Chloro-N-methyl-2-(phenylsulfanyl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioamide group, in particular, differentiates it from similar compounds and contributes to its unique properties.

Properties

CAS No.

60253-30-7

Molecular Formula

C14H12ClNS2

Molecular Weight

293.8 g/mol

IUPAC Name

4-chloro-N-methyl-2-phenylsulfanylbenzenecarbothioamide

InChI

InChI=1S/C14H12ClNS2/c1-16-14(17)12-8-7-10(15)9-13(12)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

PIZFLQGSGMRXHY-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=C(C=C(C=C1)Cl)SC2=CC=CC=C2

Origin of Product

United States

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